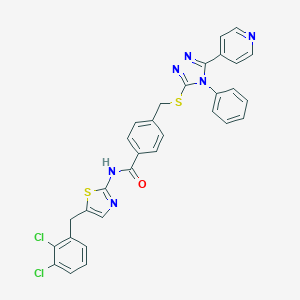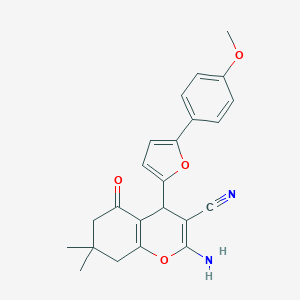![molecular formula C26H31N3O2S B285932 (5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)
(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive impairment associated with various neurological disorders. TAK-915 is a selective antagonist of the G protein-coupled receptor 39 (GPR39) and has shown promising results in preclinical studies.
Mécanisme D'action
(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione acts as a selective antagonist of GPR39, a receptor that is highly expressed in the brain and has been implicated in various neurological disorders. By blocking the activity of GPR39, this compound enhances the release of neurotransmitters such as glutamate and acetylcholine, which are essential for cognitive function.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of glutamate and acetylcholine in the prefrontal cortex and hippocampus, two brain regions that are critical for learning and memory. This compound also enhances synaptic plasticity, which is the ability of neurons to form and strengthen connections with each other.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione is its selectivity for GPR39, which reduces the risk of off-target effects. However, this compound has a relatively short half-life and requires frequent dosing in preclinical studies. Additionally, the long-term safety and efficacy of this compound in humans are still unknown.
Orientations Futures
Future research on (5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce the need for frequent dosing. Additionally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans with cognitive impairment associated with various neurological disorders. Finally, this compound could be used as a tool compound to investigate the role of GPR39 in various physiological and pathological processes in the brain.
Méthodes De Synthèse
(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 4-tert-butylbenzaldehyde with 2-methylpiperazine, followed by the reaction with thiazolidine-2,4-dione and the subsequent purification of the product.
Applications De Recherche Scientifique
(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione has been extensively studied in preclinical models of cognitive impairment associated with Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In these studies, this compound has been shown to improve cognitive function by enhancing synaptic plasticity and neurotransmitter release in the brain.
Propriétés
Formule moléculaire |
C26H31N3O2S |
|---|---|
Poids moléculaire |
449.6 g/mol |
Nom IUPAC |
(5E)-5-[(4-tert-butylphenyl)methylidene]-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C26H31N3O2S/c1-19-7-5-6-8-22(19)28-15-13-27(14-16-28)18-29-24(30)23(32-25(29)31)17-20-9-11-21(12-10-20)26(2,3)4/h5-12,17H,13-16,18H2,1-4H3/b23-17+ |
Clé InChI |
YLPAHICPGZEJJC-HAVVHWLPSA-N |
SMILES isomérique |
CC1=CC=CC=C1N2CCN(CC2)CN3C(=O)/C(=C\C4=CC=C(C=C4)C(C)(C)C)/SC3=O |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)CN3C(=O)C(=CC4=CC=C(C=C4)C(C)(C)C)SC3=O |
SMILES canonique |
CC1=CC=CC=C1N2CCN(CC2)CN3C(=O)C(=CC4=CC=C(C=C4)C(C)(C)C)SC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(tert-butylamino)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285851.png)
![4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285853.png)




![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)

![2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B285872.png)

![2-[(4-Butylanilino)carbonyl]benzoic acid](/img/structure/B285883.png)
![5-(2-Furylmethylene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285888.png)
![5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285889.png)
![5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285890.png)
